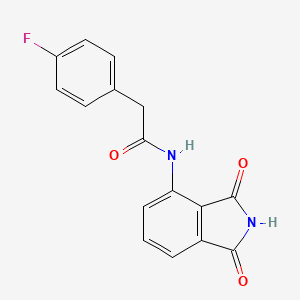

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-10-6-4-9(5-7-10)8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNDYMBEORHLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The synthesis begins with the preparation of N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (Compound 4 ), derived from 3-nitrophthalic acid via reduction and acetylation. This intermediate reacts with 4-fluoroaniline under reflux in water, facilitating nucleophilic attack at the carbonyl group of the dihydroisobenzofuran ring. Subsequent cyclization forms the isoindolinone core while incorporating the 4-fluorophenylacetamide substituent.

Carbodiimide-Mediated Amide Coupling

For laboratories prioritizing modular synthesis, carbodiimide coupling agents enable precise amide bond formation. This method is ideal when pre-functionalized isoindolinone intermediates are available.

Stepwise Procedure

- Synthesis of 4-Amino-1,3-dioxoisoindoline : Phthalic anhydride reacts with 4-fluoroaniline in toluene under reflux, forming the isoindolinone core.

- Activation of 2-(4-Fluorophenyl)acetic Acid : The carboxylic acid is treated with N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile to generate an active ester.

- Coupling Reaction : The activated ester reacts with 4-amino-1,3-dioxoisoindoline, yielding the target compound after 24 hours (Scheme 1).

Yield and Purity Considerations

- Yield : 65–78% after purification by column chromatography.

- Byproducts : Minor impurities arise from incomplete activation or premature hydrolysis of the active ester.

- Advantage : High regioselectivity ensures minimal side reactions compared to one-pot methods.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates reactions involving thermally labile intermediates. Sharma et al. demonstrated this approach for analogous isoindolinone derivatives.

Protocol

A mixture of 2-(4-fluorophenyl)acetamide and phthalic anhydride is subjected to microwave irradiation (150 W, 120°C) for 15 minutes. The rapid heating promotes simultaneous ring-opening of the anhydride and cyclization to form the isoindolinone structure (Scheme 2).

Performance Metrics

- Reaction Time : Reduced from 24 hours (conventional heating) to 15 minutes.

- Yield : 82–89%, depending on substituent electronic effects.

- Limitation : Requires specialized equipment and careful temperature control to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 2 summarizes the advantages and limitations of each method:

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Green Synthesis | 94 | 60 min | Low | High |

| Carbodiimide | 75 | 24 h | High | Moderate |

| Microwave | 85 | 15 min | High | Low |

The aqueous method offers the best balance of efficiency and sustainability, while microwave synthesis excels in speed for small-scale applications.

Critical Challenges and Solutions

Regioselectivity in Ring Formation

The position of the acetamide group on the isoindolinone ring is sensitive to the electronic environment of the starting amine. Electron-withdrawing groups (e.g., -F) direct substitution to the para position, as confirmed by NMR analysis.

Purification Difficulties

The polar nature of the product complicates isolation. Gradient elution chromatography (ethyl acetate/petroleum ether) achieves >95% purity, albeit with moderate recovery rates.

Stability of Intermediates

The dihydroisobenzofuran intermediate (Compound 4 ) is hygroscopic and requires anhydrous storage prior to use.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation may yield oxidized derivatives with additional oxygen-containing functional groups.

- Reduction may produce compounds with reduced functional groups.

- Substitution reactions can result in the replacement of specific functional groups with new ones.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Apremilast (N-(2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide)

- Key Differences : Apremilast incorporates a 3-ethoxy-4-methoxyphenyl group and a methylsulfonylethyl side chain, enhancing its selectivity for phosphodiesterase-4 (PDE4) inhibition.

- Synthesis : Unlike the target compound, Apremilast requires multi-step functionalization, including chiral resolution and acetylation, to achieve clinical-grade purity .

N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxoquinazolin-2-yl)thio)acetamide (AJ5d)

- Key Differences: Replaces the isoindolinone core with a thiazolidinone-quinazolinone hybrid. The 4-fluorophenyl group is retained, but the thioether linkage introduces conformational rigidity.

- Activity : Demonstrated antibacterial and antifungal properties, highlighting the impact of heterocyclic modifications on bioactivity .

Fluorophenyl Acetamide Derivatives

LBJ Series (LBJ-01 to LBJ-11)

- Structural Features: Retain the N-(4-fluorophenyl)acetamide group but substitute the isoindolinone with cyanopyridine-thio/oxy scaffolds (e.g., LBJ-01: 2-((3-cyanopyridin-2-yl)oxy)-N-(4-fluorophenyl)acetamide).

- Applications: Act as indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, with LBJ-03 showing moderate activity (IC₅₀ ~1.2 μM). The cyanopyridine moiety enhances π-π stacking in enzyme active sites compared to isoindolinone .

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA)

- Structural Features: Incorporates an acryloyloxyimino group, enabling polymerization into PAIFPA.

- Applications: Used in optoelectronic materials due to its conjugated system, contrasting with the medicinal focus of isoindolinone derivatives .

PROTACs and Polymerizable Derivatives

Pomalidomide-Based PROTACs

- Structural Features: Utilize the isoindolinone core as a cereblon-binding moiety, linked to target protein ligands (e.g., compound 15: N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(2-(2-(3-oxo-3,9-dihydro-2H-pyrazolo[3,4-b]quinoxalin-2-yl)ethoxy)ethoxy)acetamide).

- Applications: Enable targeted protein degradation, showcasing the adaptability of isoindolinone in advanced drug modalities .

Biological Activity

N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of isoindolinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a fluorinated phenyl group and an isoindolinone moiety. The presence of the 4-fluorophenyl group enhances its potential for interacting with biological targets, making it an interesting subject in medicinal chemistry. The synthesis of derivatives of N-(1,3-dioxoisoindolin-4-yl)acetamide has been achieved through various methods, including eco-friendly approaches that utilize water as a solvent and catalyst-free conditions .

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Binding : It may interact with cell surface receptors, triggering downstream signaling pathways that affect cellular functions.

Antiviral Activity

A study investigated the antiviral properties of related compounds against the COVID-19 virus. While not directly tested on this compound, the findings suggest that isoindolinone derivatives can exhibit significant antiviral activity. For example, certain derivatives showed over 90% inhibition of viral growth at specific concentrations with minimal cytotoxic effects on Vero cells .

Anti-inflammatory Activity

In vitro assays have demonstrated that some derivatives exhibit potent anti-inflammatory activity. For instance, a derivative showed 78% inhibition of TNF-α at a concentration of 10 μM . This suggests potential therapeutic applications in inflammatory diseases.

Anti-cancer Activity

Research has indicated that compounds within this class can possess anti-proliferative properties against various cancer cell lines. For example, some isoindolinone derivatives demonstrated significant binding affinity to human proteins such as glutathione S-transferase P1-1 and caspase-3, indicating their potential as anticancer agents .

Table 1: Biological Activities of Related Compounds

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound A | Anti-COVID | 90 | Mpro protease |

| Compound B | Anti-inflammatory | 10 | TNF-α |

| Compound C | Anti-cancer | 6.43 | HL60 cell line |

This table summarizes key findings from various studies on related compounds, highlighting their biological activities and potency.

Case Study: Anticancer Properties

A detailed investigation into the anticancer properties of isoindolinone derivatives revealed that compounds exhibited IC50 values ranging from 0.86 to 6.43 µM against HL60 cell lines. The structure–activity relationship (SAR) indicated that modifications in the molecular structure significantly influenced anti-proliferative activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,3-dioxoisoindolin-4-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving thiourea derivatives and maleimides. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid under controlled heating (2–3 hours) yields the target compound. Reaction progress should be monitored via TLC, and purification involves recrystallization from solvents like ethanol or acetone to enhance purity . Optimizing temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants (1:1 molar ratio) is critical for maximizing yields.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the dioxoisoindolinyl and fluorophenyl moieties. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N-H) bonds. Mass spectrometry (MS) confirms molecular weight, while High-Resolution Mass Spectrometry (HRMS) validates the empirical formula. For resolving structural ambiguities, 2D NMR techniques (e.g., COSY, HSQC) are recommended .

Q. How can researchers screen the biological activity of this compound, and what preliminary assays are suitable?

- Methodological Answer : Initial screening should include in vitro assays for antimicrobial (e.g., broth microdilution against E. coli and S. aureus) and anticancer activity (MTT assays on cancer cell lines like MCF-7 or HeLa). Dose-response curves (0.1–100 µM) and IC₅₀ calculations provide potency metrics. For anti-inflammatory potential, ELISA-based COX-2 inhibition assays are recommended. Always include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate replicates .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data during structural refinement of this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refining high-resolution crystallographic data. For twinned crystals or low-resolution datasets, employ restraints on bond lengths/angles and incorporate Hirshfeld rigid-body refinement. Validate the model using R-factor convergence (target R₁ < 0.05) and cross-check with density maps (e.g., OMIT maps) to address missing electron density. Pair with spectroscopic data to resolve ambiguities in atomic positions .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., kinases or GPCRs). Key steps:

- Prepare the ligand (optimize geometry via DFT at B3LYP/6-31G* level).

- Define binding pockets using GRID or SiteMap.

- Score interactions using MM-GBSA for binding free energy.

Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories .

Q. What experimental approaches are suitable for analyzing structure-activity relationships (SAR) of fluorophenyl and dioxoisoindolinyl substituents?

- Methodological Answer :

- Synthesize analogs with substituent variations (e.g., electron-withdrawing groups on the fluorophenyl ring).

- Test bioactivity in parallel assays to correlate substituent effects with potency.

- Use QSAR models (CoMFA, CoMSIA) to quantify contributions of steric, electronic, and hydrophobic parameters.

- Perform X-ray crystallography or NMR titration to map ligand-target interaction hotspots .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

- Methodological Answer : Calculate theoretical NMR shifts using quantum mechanics (GIAO method at B3LYP/6-311+G(2d,p) level). Compare with experimental data via RMSD analysis. Adjust for solvent effects (PCM model) and conformational dynamics (Boltzmann weighting). For IR, benchmark computed vibrational frequencies against experimental peaks, scaling factors (0.96–0.98) to correct for anharmonicity .

Q. What methodologies are recommended for assessing pharmacokinetic properties and toxicity profiles?

- Methodological Answer :

- ADME : Use Caco-2 cell monolayers for permeability, microsomal stability assays (human liver microsomes), and plasma protein binding (equilibrium dialysis).

- Toxicity : Perform Ames tests for mutagenicity, hERG inhibition assays (patch-clamp), and acute toxicity studies in rodents (LD₅₀ determination).

- In silico : Predict logP (AlogPS), CYP450 interactions (SwissADME), and cardiotoxicity (ProTox-II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.